molecular formula C16H16N2O3 B2647459 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1787902-94-6

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2647459
CAS No.: 1787902-94-6
M. Wt: 284.315
InChI Key: OXXIVZYQHOTQCT-UHFFFAOYSA-N
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Description

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-cyanobenzoyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the cyano group can yield the corresponding amine.

Scientific Research Applications

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyano group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide: This compound is structurally similar but lacks the methyl group on the hydroxypropyl chain.

    4-cyano-N-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)benzamide: This compound features a thiophene ring instead of a furan ring.

Uniqueness

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of both the furan ring and the cyano group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-cyano-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-16(20,9-14-3-2-8-21-14)11-18-15(19)13-6-4-12(10-17)5-7-13/h2-8,20H,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXIVZYQHOTQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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